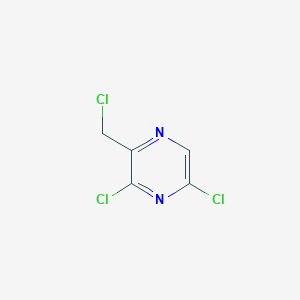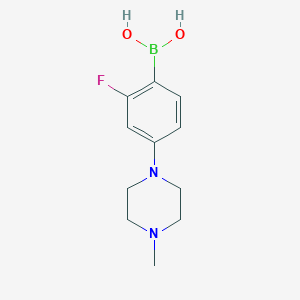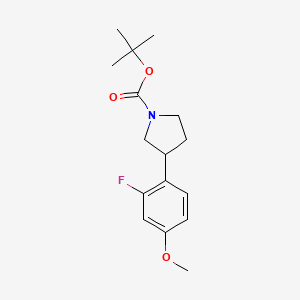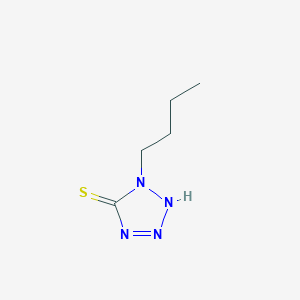
1-Butyl-5-mercaptotetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-mercaptotetrazole is a chemical compound with the molecular formula C5H10N4S. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-5-mercaptotetrazole can be synthesized through several methods. One common approach involves the reaction of butylamine with thiocyanate, followed by cyclization with hydrazoic acid. The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5-mercaptotetrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction may produce thiols. Substitution reactions can lead to a variety of substituted tetrazoles .
Scientific Research Applications
1-Butyl-5-mercaptotetrazole has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal complexes.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the synthesis of specialty chemicals and materials, such as corrosion inhibitors and stabilizers .
Mechanism of Action
The mechanism of action of 1-butyl-5-mercaptotetrazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its sulfur atom plays a crucial role in binding to target molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Mercapto-1-methyltetrazole: Similar in structure but with a methyl group instead of a butyl group.
1-Methyl-5-mercaptotetrazole: Another tetrazole derivative with a methyl group.
1-Butyl-1H-tetrazole-5-thiol: A closely related compound with similar chemical properties
Uniqueness
1-Butyl-5-mercaptotetrazole is unique due to its butyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
42770-71-8 |
|---|---|
Molecular Formula |
C5H10N4S |
Molecular Weight |
158.23 g/mol |
IUPAC Name |
1-butyl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C5H10N4S/c1-2-3-4-9-5(10)6-7-8-9/h2-4H2,1H3,(H,6,8,10) |
InChI Key |
ARIIHZKOHBHOGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=S)N=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)

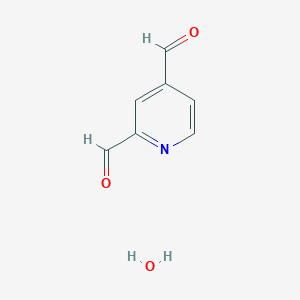
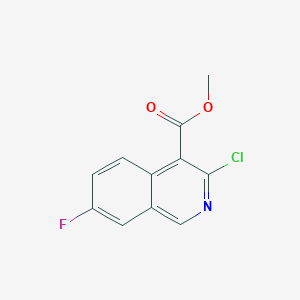

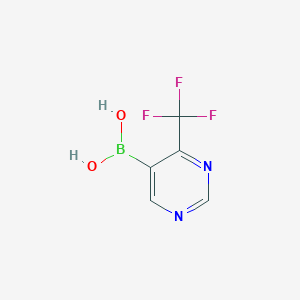

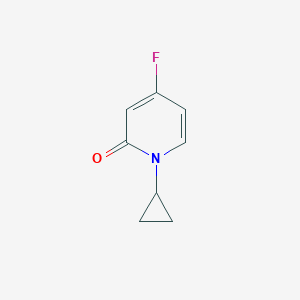
![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
